Bicyclo[2.2.1]heptane-1-carbonyl chloride, 4,7,7-trimethyl-3-oxo-, (1S)-(9CI) Bicyclo[2.2.1]heptane-1-carbonyl chloride, 4,7,7-trimethyl-3-oxo-, (1S)-(9CI)
Brand Name: Vulcanchem
CAS No.: 129646-48-6
VCID: VC21194652
InChI: InChI=1S/C11H15ClO2/c1-9(2)10(3)4-5-11(9,8(12)14)6-7(10)13/h4-6H2,1-3H3/t10-,11+/m0/s1
SMILES: CC1(C2(CCC1(CC2=O)C(=O)Cl)C)C
Molecular Formula: C11H15ClO2
Molecular Weight: 214.69 g/mol

Bicyclo[2.2.1]heptane-1-carbonyl chloride, 4,7,7-trimethyl-3-oxo-, (1S)-(9CI)

CAS No.: 129646-48-6

Cat. No.: VC21194652

Molecular Formula: C11H15ClO2

Molecular Weight: 214.69 g/mol

* For research use only. Not for human or veterinary use.

Bicyclo[2.2.1]heptane-1-carbonyl chloride, 4,7,7-trimethyl-3-oxo-, (1S)-(9CI) - 129646-48-6

Specification

CAS No. 129646-48-6
Molecular Formula C11H15ClO2
Molecular Weight 214.69 g/mol
IUPAC Name (1S,4R)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carbonyl chloride
Standard InChI InChI=1S/C11H15ClO2/c1-9(2)10(3)4-5-11(9,8(12)14)6-7(10)13/h4-6H2,1-3H3/t10-,11+/m0/s1
Standard InChI Key CLJXHQSQYSJUOH-WDEREUQCSA-N
Isomeric SMILES C[C@@]12CC[C@@](C1(C)C)(CC2=O)C(=O)Cl
SMILES CC1(C2(CCC1(CC2=O)C(=O)Cl)C)C
Canonical SMILES CC1(C2(CCC1(CC2=O)C(=O)Cl)C)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator